
4-(2-(2-((3-氯苯甲硫基)-6-氧代-1,6-二氢嘧啶-4-基)乙酰氨基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of molecules similar to the compound often involves multi-step chemical reactions, starting from basic chemical building blocks. For example, Gangjee et al. (2005) designed and synthesized novel classical antifolates showing potent inhibitory activity against both human dihydrofolate reductase and human thymidylate synthase, highlighting a concise three-step sequence synthesis approach (Gangjee et al., 2005). Similarly, Nimbalkar et al. (2018) utilized ultrasound-assisted synthesis for creating anti-tubercular scaffolds, demonstrating an efficient synthesis method that could be applicable to the compound of interest (Nimbalkar et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, NMR, IR, and MS analyses, providing insights into the arrangement of atoms and the geometry of the molecule. Deng et al. (2013) characterized a related compound by 1H NMR, 13C- NMR, IR, MS, elemental analysis, and X-ray single-crystal determination, demonstrating the detailed structural analysis that could be applied to our compound of interest (Deng et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving the compound may include transformations of the pyrimidine ring, modifications of the acetamido and benzamide groups, and reactions involving the chlorobenzyl moiety. The reactivity towards various reagents and conditions can lead to a plethora of derivatives with potentially varied biological activities. For example, the synthesis and antimicrobial activity study by Kolisnyk et al. (2015) of thieno[2,3-d]pyrimidine derivatives showcase the type of chemical reactivity and resultant properties that could be expected from our compound of interest (Kolisnyk et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for understanding the compound's behavior in different environments. These properties are determined through experimental measurements and can inform the compound's handling, storage, and application conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents, pH stability, and susceptibility to hydrolysis or oxidation, are crucial for predicting how the compound interacts in chemical reactions and biological systems. Studies like those by Sharma et al. (2016), which explore the chemical structure and bonding through crystallography and spectral analysis, provide a foundation for understanding these properties (Sharma et al., 2016).
科学研究应用
Synthesis and Potential Therapeutic Applications
4-(2-(2-((3-Chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide and its derivatives have been synthesized and evaluated for various therapeutic applications. These compounds show potential as anti-inflammatory, analgesic, and antitumor agents due to their unique chemical structures.
Anti-Inflammatory and Analgesic Agents: Novel derivatives synthesized from visnaginone and khellinone have been identified to possess significant anti-inflammatory and analgesic activities, potentially acting as cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Agents: Certain compounds derived from 4-(2-(2-((3-Chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide have shown promising results as dual inhibitors of dihydrofolate reductase and thymidylate synthase, exhibiting potent antitumor activities against various human tumor cell lines (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Anti-Tubercular Applications: Synthesized derivatives have demonstrated in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most compounds showing significant activity and non-cytotoxic nature (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Antiallergy Agents: N-(4-substituted-thiazolyl)oxamic acid derivatives, including related compounds, have been synthesized and tested for antiallergy activity, showing greater potency than standard drugs in animal models (Hargrave, Hess, & Oliver, 1983).
Synthesis of Heterocyclic Compounds: These compounds have been used as starting materials for the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry for drug discovery and development (Elian, Abdelhafiz, & abdelreheim, 2014).
Analgesic and Anti-Inflammatory Properties: Some derivatives have shown promising analgesic and anti-inflammatory activities in pharmacological evaluations, indicating their potential as therapeutic agents (El-Gazzar & Hafez, 2009).
Antimicrobial Activity: Synthesized derivatives have also demonstrated antimicrobial properties, providing a basis for developing new antibacterial agents (Vlasov, Vlasova, Severina, Krolenko, Borysov, Abu Sharkh, Vlasov, & Georgiyants, 2021).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-[[2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c21-14-3-1-2-12(8-14)11-29-20-24-16(10-18(27)25-20)9-17(26)23-15-6-4-13(5-7-15)19(22)28/h1-8,10H,9,11H2,(H2,22,28)(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKABYXDHMJSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

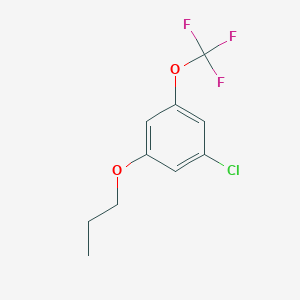
![ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2480949.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)
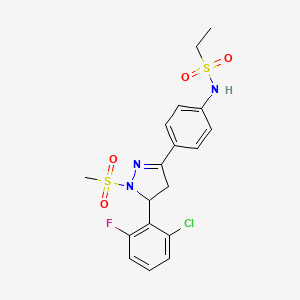
![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)
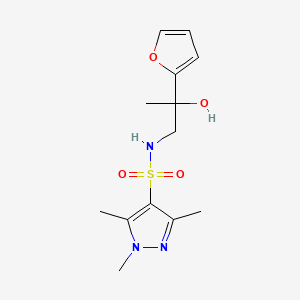


![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)
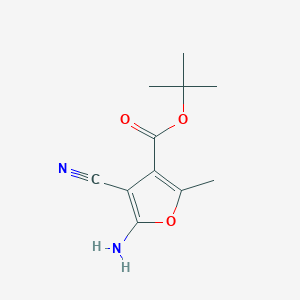
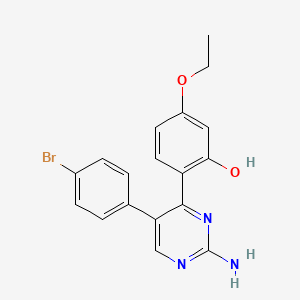
![2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2480968.png)

![7-[(4-Methoxyphenyl)methoxy]-4-(trifluoromethyl)chromen-2-one](/img/structure/B2480970.png)